molecular formula C10H9ClN2O B8341592 2-(4-chloro-1H-indol-1-yl)acetamide

2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B8341592
M. Wt: 208.64 g/mol
InChI Key: XHZMTRVPQAXRRB-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indol-1-yl)acetamide is a heterocyclic compound featuring an indole core substituted with a chlorine atom at position 4 and an acetamide group at position 1. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)acetamide

InChI

InChI=1S/C10H9ClN2O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14)

InChI Key

XHZMTRVPQAXRRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)N)C(=C1)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10ClN
  • Molecular Weight : Approximately 195.65 g/mol
  • IUPAC Name : 2-(4-chloro-1H-indol-1-yl)acetamide

The compound features a chloro-substituted indole moiety linked via an acetamide functional group, which may contribute to its unique pharmacological properties.

Pharmaceutical Development

The compound is being investigated for its potential in drug development due to the biological significance associated with indole derivatives. Indoles are known for their diverse biological activities, including anticancer and antimicrobial effects. The presence of the chloro substituent may enhance these activities by influencing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that related indole derivatives can inhibit the growth of various cancer cell lines, including those from cervical and breast cancers. The specific activity of 2-(4-chloro-1H-indol-1-yl)acetamide against cancer cells is currently under investigation, with preliminary findings suggesting it may have significant inhibitory effects on tumor growth.

Compound Cell Line Tested IC50 (µM) Reference
2-(4-chloro-1H-indol-1-yl)acetamideHeLa (cervical cancer)TBD
2-(4-chloroindole) derivativesMCF7 (breast cancer)5.0

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial potential. The compound may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies exploring structure-activity relationships have indicated that modifications to the indole structure can enhance antimicrobial efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-(4-chloro-1H-indol-1-yl)acetamide is crucial for optimizing its pharmacological properties. Research has shown that specific modifications to the indole ring can significantly impact biological activity and toxicity profiles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2-(4-chloro-1H-indol-1-yl)acetamide:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various indole derivatives against human cervical adenocarcinoma cells using MTT assays. The findings suggested that modifications to the indole structure could lead to enhanced potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Activity

A comparative analysis was conducted on several indole derivatives, including 2-(4-chloro-1H-indol-1-yl)acetamide, against Gram-positive and Gram-negative bacteria. The study found significant inhibitory effects on bacterial growth, suggesting a promising role for this compound in treating resistant infections .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among indole-acetamide derivatives include:

  • Position of substituents on the indole ring : The 4-chloro substitution in the target compound contrasts with 5-methoxy-2-methyl substitutions in analogs like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l, ). Chlorine at position 4 may enhance electrophilic interactions in biological systems.
  • N-Substituents on the acetamide group: Modifications here significantly alter physicochemical and biological properties. Sulfonamide-linked groups: Compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide (39, ) introduce sulfonamide moieties, which are common in enzyme inhibitors due to their strong hydrogen-bonding capacity. Alkyl and heteroalkyl chains: N-(2-methoxyethyl) () and N-[(2R)-1-hydroxy-2-butanyl] () groups may improve solubility but reduce metabolic stability.
Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Indole/Acetamide) Molecular Weight Melting Point (°C) Yield (%) Biological Activity Evidence ID
2-(4-Chloro-1H-indol-1-yl)acetamide 4-Cl, NHCOCH₃ ~224.66* N/A N/A Not reported -
10j () 5-MeO, 2-Me, N-(3-Cl-4-F-Ph) 511.82 192–194 8 Anticancer (Bcl-2/Mcl-1) [1]
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide 3-Indole, N-(4-Cl-Ph) 284.74 N/A N/A Not reported [12]
Compound 39 () 4-Cl, N-(4-CN-PhSO₂) 499.93 N/A 38 COX inhibition (hypothesized) [6]

*Calculated based on molecular formula C₁₀H₉ClN₂O.

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 190–194°C for 10l, ) correlate with crystalline structures stabilized by halogen and nitro groups.

Preparation Methods

Stepwise Chlorination and Acetamide Formation

The most widely reported method involves sequential chlorination of the indole nucleus followed by amidation.

Procedure (,,):

  • Chlorination of Indole :

    • Indole derivatives are treated with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in inert solvents (e.g., benzene, DMF).

    • Example: 1H-indole reacts with SO₂Cl₂ in benzene at 0–25°C to yield 4-chloro-1H-indole.

    • Yield: 70–85% (varies with substituents).

  • Acetamide Introduction :

    • 4-Chloroindole is reacted with chloroacetyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form 2-chloro-N-(4-chloro-1H-indol-1-yl)acetamide.

    • Substitution of the chlorine atom with ammonia or amines yields the acetamide derivative.

    • Solvents: Ethanol, DCM, or toluene under reflux (8–12 hours).

    • Yield: 60–75%.

Key Reaction :

4-Chloroindole+ClCH2COClEt3N, DCM2-(4-Chloro-1H-indol-1-yl)acetamide\text{4-Chloroindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-(4-Chloro-1H-indol-1-yl)acetamide}

One-Pot Indole Functionalization

A streamlined approach combines indole synthesis with in situ chlorination and amidation (,):

  • Fischer Indole Synthesis : Cyclization of phenylhydrazines with ketones generates the indole core.

  • Chlorination : Direct treatment with POCl₃ or PCl₅ introduces the 4-chloro group.

  • Amidation : Chloroacetyl chloride is added to the reaction mixture, followed by aqueous workup.

    • Yield: 50–65% (lower due to side reactions).

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields (,):

  • Conditions :

    • 4-Chloroindole, chloroacetamide, and K₂CO₃ in DMF.

    • Irradiation at 90°C for 20–30 minutes.

  • Yield : 80–92%.

  • Advantages : Enhanced selectivity and reduced energy consumption.

Green Chemistry Approaches

Eco-friendly methods emphasize solvent-free conditions or water as a medium (,):

  • Ball Milling : Mechanochemical synthesis using 4-chloroindole and chloroacetamide in a 1:1 ratio.

    • Catalyst: K₂CO₃.

    • Yield: 75–80%.

  • Aqueous Media : Reactions conducted in water with phase-transfer catalysts (e.g., TBAB).

    • Yield: 65–70%.

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CMaximizes,
SolventDMF > Ethanol > ToluenePolarity-dependent,
BaseEt₃N > Pyridine > K₂CO₃Neutralization
Reaction Time6–12 hours (classical)Longer = higher

Common Side Reactions

  • Over-chlorination : Excess chlorinating agents may lead to di- or tri-chlorinated byproducts.

  • Hydrolysis : Uncontrolled moisture degrades chloroacetyl chloride to acetic acid.

Analytical Characterization

Synthetic success is confirmed via:

  • ¹H NMR :

    • Indole H-2 proton: δ 7.2–7.4 ppm.

    • Acetamide NH: δ 8.1–8.3 ppm (broad singlet).

  • IR Spectroscopy :

    • N–H stretch: 3300–3350 cm⁻¹.

    • C=O stretch: 1650–1680 cm⁻¹.

  • Mass Spectrometry :

    • Molecular ion peak at m/z 208.05 (C₁₀H₉ClN₂O).

Industrial-Scale Considerations

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times (patent US5591866A).

  • Cost Efficiency : Bulk chlorination agents (e.g., SO₂Cl₂) preferred over NCS for large batches .

Q & A

Q. Table 1: Comparative Bioactivity of Indole-Acetamide Derivatives

SubstituentIC50_{50} (μM)Target ProteinReference
4-Chloro (this compound)12.3 ± 1.2Bcl-2
5-Methoxy8.7 ± 0.9Mcl-1
6-Methyl18.4 ± 2.1Bcl-2/Mcl-1

Q. Table 2: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight224.65 g/molHRMS
LogP3.7Computational
PSA44.9 ŲJChem

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